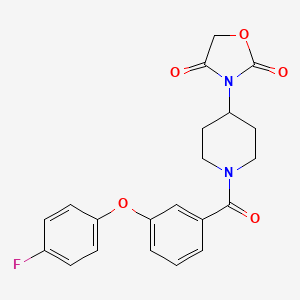

(5-methylisoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

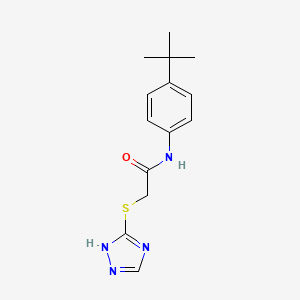

The compound "(5-methylisoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The isoxazole ring is known for its relevance in medicinal chemistry due to its presence in compounds with various biological activities. The specific compound appears to be a hybrid structure combining an isoxazole moiety with a pyrimidinone derivative, suggesting potential for diverse biological activities .

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, 5-amino-3-methylisoxazole[5,4-d]4-pyrimidinone derivatives were obtained by reacting substituted 5-amino-3-methylisoxazol-4-carboxylic acid hydrazide with ethyl ortho-formate . Another approach involves a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate to obtain a scaffold for further functionalization . These methods highlight the versatility of isoxazole synthesis, which could be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex and diverse. For example, the crystallographic structure of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine was determined using X-ray crystallography, revealing a monoclinic system with specific lattice parameters and intramolecular as well as intermolecular contacts . This suggests that the compound "(5-methylisoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate" could also exhibit a complex structure, potentially influencing its biological activity and interactions.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. For instance, 5-Hydroxy-3-phenyl-5-vinyl-2-isoxazoline was synthesized and then converted to 5-vinylisoxazole by dehydration–aromatization . The reactivity of isoxazole rings can also include nucleophilic addition reactions, as observed with alkyllithiums . These reactions demonstrate the chemical versatility of the isoxazole ring, which could be relevant for the compound when considering its potential reactivity and functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the substituents attached to the ring. For example, the immunological activity of 5-amino-3-methylisoxazole[5,4-d]4-pyrimidinone derivatives was found to be dependent on the character and location of the substituted groups . Additionally, the cytotoxic activity of some novel 1-(3-(aryl-4,5-dihydroisoxazol-5-yl)methyl)-4-trihalomethyl-1H-pyrimidin-2-ones against various human cancer cell lines was evaluated, with some compounds showing promising results . These findings suggest that the physical and chemical properties of the compound "(5-methylisoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate" could be critical in determining its biological activity and potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Studies

Synthesis Techniques : The compound has been synthesized and characterized using techniques such as elementary analyses, MS, IR, and NMR. Its crystal structure was determined using X-ray diffraction, highlighting intricate molecular arrangements and hydrogen bonding patterns (Yao et al., 2013).

Thermal Stability Analysis : The thermal stabilities of the compound and related derivatives have been studied using DSC–TGA techniques, providing insights into their physical properties and potential applications in various scientific contexts (Yao et al., 2013).

Interaction with Biological Molecules

- DNA Interaction Studies : UV spectra studies indicate that these compounds interact with DNA through electrostatic binding. This suggests potential applications in areas such as molecular biology and pharmacology (Yao et al., 2013).

Potential Biological Activities

Antitumor Activities : Some studies have evaluated the compound's in vitro antitumor activity, suggesting selective anti-tumor properties. This opens avenues for further research in oncology and drug development (Xiong Jing, 2011).

Antimicrobial and Mosquito Larvicidal Activity : Research into derivatives of this compound has shown promising antibacterial, antifungal, and mosquito larvicidal activities, pointing towards its potential in public health and biocontrol applications (Rajanarendar et al., 2010).

Enzymatic Activity

- Influence on Cellobiase Reactivity : Certain derivatives of the compound have been shown to increase the reactivity of cellobiase, an enzyme involved in the hydrolysis of cellulose. This suggests potential applications in biochemical research and industry (Abd & Awas, 2008).

properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)methyl 3-(2,4-dioxopyrimidin-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5/c1-8-6-9(14-20-8)7-19-11(17)3-5-15-4-2-10(16)13-12(15)18/h2,4,6H,3,5,7H2,1H3,(H,13,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTCGCREEUOXRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)COC(=O)CCN2C=CC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-methylisoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010310.png)

![2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B3010312.png)

![N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3010314.png)

![2-(1H-pyrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B3010319.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3010321.png)

![2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010326.png)

![5-(4-methoxyphenyl)-6-(5-methyl-2-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3010330.png)

![{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride](/img/structure/B3010332.png)